REACTION_CXSMILES
|
C(OC([N:8]1[CH2:11][CH:10]([N:12]2[CH2:17][CH2:16][O:15][C:14]([CH3:19])([CH3:18])[CH2:13]2)[CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH:8]1[CH2:11][CH:10]([N:12]2[CH2:17][CH2:16][O:15][C:14]([CH3:19])([CH3:18])[CH2:13]2)[CH2:9]1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with MeOH/DCM
|
Type
|
WASH
|
Details
|
eluted with 2M NH3/MeOH
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CC(C1)N1CC(OCC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 302 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |